N-{3-[(4-isopropoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-{3-[(4-isopropoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its quinazoline core, which is known for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-isopropoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-isopropoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinazoline ketones, while reduction of the carbonyl groups may produce quinazoline alcohols or amines.
Scientific Research Applications
N-{3-[(4-isopropoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for treating diseases such as cancer, inflammation, and infections.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(4-isopropoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Shares the quinoline core but lacks the additional functional groups present in the target compound.
Quinazoline derivatives: Various quinazoline derivatives with different substituents exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
N-{3-[(4-isopropoxybenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific functional groups and structural features, which confer distinct biological and chemical properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
1120289-90-8 |
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Molecular Formula |
C23H26N4O4 |
Molecular Weight |
422.5g/mol |
IUPAC Name |
N-[3-[methyl-(4-propan-2-yloxybenzoyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c1-15(2)31-17-11-9-16(10-12-17)23(30)27(3)14-6-13-24-22(29)20-25-19-8-5-4-7-18(19)21(28)26-20/h4-5,7-12,15H,6,13-14H2,1-3H3,(H,24,29)(H,25,26,28) |
InChI Key |
MSAXHGSOSCWBLR-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)CCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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